molecular formula C12H10N2O4S B1361544 N-(4-Nitrophenyl)benzenesulfonamide CAS No. 1829-81-8

N-(4-Nitrophenyl)benzenesulfonamide

Cat. No.: B1361544
CAS No.: 1829-81-8
M. Wt: 278.29 g/mol
InChI Key: SWSJPCDGJYPPCS-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)benzenesulfonamide (CAS Registry Number: 1829-81-8) is an organic compound with the molecular formula C12H10N2O4S and a molecular weight of 278.284 g/mol . This chemical serves as a valuable building block and reference standard in medicinal chemistry and drug discovery research. It is part of a class of benzenesulfonamide compounds that have been identified as promising scaffolds for the development of kinase inhibitors and antiviral agents . In particular, benzenesulfonamide derivatives have been explored for their interaction with the HIV-1 Capsid (CA) protein, a pivotal target for the development of novel antivirals . Structural modifications of the benzenesulfonamide moiety, as seen in phenylalanine-derived inhibitors, can lead to compounds with significantly improved anti-HIV-1 potency and metabolic stability compared to initial leads like PF-74 . Beyond virology, benzenesulfonamide analogs are also investigated for their potential in cancer research, showing promising inhibitory activities against receptor tyrosine kinases such as TrkA, which is a potential target in glioblastoma (GBM) treatment . The compound's structure allows for further synthetic manipulation, making it a versatile intermediate for generating diverse chemical libraries . Researchers utilize this compound to study structure-activity relationships (SAR) and to develop new candidates with optimized pharmacological profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-8-6-10(7-9-11)13-19(17,18)12-4-2-1-3-5-12/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSJPCDGJYPPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902250
Record name NoName_1475
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Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-81-8
Record name NSC28601
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Record name 4'-NITROBENZENESULFONANILIDE
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Advanced Synthetic Methodologies for N 4 Nitrophenyl Benzenesulfonamide and Its Derivatives

Traditional and Optimized Synthetic Protocols

Reaction of 4-Nitroaniline (B120555) and Derivatives with Benzenesulfonyl Chloride in the Presence of a Base

The most conventional and widely employed method for synthesizing N-(4-Nitrophenyl)benzenesulfonamide involves the reaction of 4-nitroaniline with benzenesulfonyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated during the process. benchchem.com Common bases used for this purpose include pyridine and triethylamine. benchchem.comresearchgate.net The reaction is generally carried out by stirring the mixture at room temperature or with gentle heating to ensure the reaction goes to completion. benchchem.com

This method is a classic example of nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of the nitro group on the aniline ring can influence the reactivity of the amino group.

A similar approach is used for the synthesis of derivatives, such as the reaction of 2-nitroaniline with 4-methylbenzenesulfonyl chloride to produce 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840). researchgate.net The use of different substituted anilines and sulfonyl chlorides allows for the creation of a diverse library of sulfonamide derivatives. researchgate.net

ReactantsBaseProductYieldReference
4-Nitroaniline, Benzenesulfonyl ChloridePyridine or TriethylamineThis compound- benchchem.com
2-Nitroaniline, 4-Methylbenzenesulfonyl Chloride-4-Methyl-N-(2-nitrophenyl) benzenesulfonamide93% researchgate.net
Benzonitrile, p-NitroanilineAluminum ChlorideN-4-nitrophenylbenzamidine21% google.com
4-chloro-3-nitroaniline, benzenesulfonyl chloridePyridine or triethylamineN-(4-chloro-3-nitrophenyl)benzenesulfonamide- benchchem.com

Indirect Synthetic Routes for Enhanced Product Purity and Yield

To overcome challenges associated with direct synthesis, such as the formation of byproducts and difficulties in purification, indirect synthetic routes have been developed. These methods aim to improve both the purity and the yield of the final product.

One such indirect method involves the synthesis of ({4-nitrophenyl}sulfonyl)tryptophan by reacting 4-nitrobenzenesulfonyl chloride with L-tryptophan. mdpi.com This approach has been shown to produce a high yield of a purer sulfonamide, potentially avoiding the need for extensive purification steps. mdpi.com

Another strategy to enhance yield and efficiency is the use of microwave irradiation. A facile and efficient microwave-assisted approach has been developed for the synthesis of N-(2-nitrophenyl)benzenesulfonamides, resulting in excellent yields. researchgate.net Research has also explored metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to create N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.orgresearchgate.net This method offers high chemoselectivity and is compatible with various functional groups. rsc.orgresearchgate.net

MethodReactantsProductKey AdvantageReference
Indirect Synthesis4-Nitrobenzenesulfonyl chloride, L-Tryptophan({4-Nitrophenyl}sulfonyl)tryptophanHigh yield and purity mdpi.com
Microwave-Assisted Synthesis-N-(2-Nitrophenyl)benzenesulfonamidesExcellent yields researchgate.net
Metal-Promoted Tandem ReactionN-PhenylbenzenesulfonamideN-(4-Halo-2-nitrophenyl)benzenesulfonamideHigh chemoselectivity rsc.orgresearchgate.net

Green and Sustainable Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for chemical synthesis. This includes the synthesis of this compound and its derivatives, with a focus on reducing the use of hazardous materials and improving energy efficiency.

Utilization of Eco-friendly Solvents (e.g., Water, Ethanol) and Solvent Recovery

A key aspect of green chemistry is the use of eco-friendly solvents. Water has been successfully employed as a green solvent for the synthesis of sulfonamide derivatives at room temperature. mdpi.comscilit.com In this method, sodium carbonate is used as a scavenger for the hydrochloric acid produced, leading to high yields and purities of the final products. mdpi.comscilit.com The use of water as a solvent is advantageous due to its safety, low cost, and minimal environmental impact. mdpi.com

Ethanol is another environmentally benign solvent that has been utilized in the synthesis of sulfonamides. sci-hub.se Catalyst-free methodologies have been developed that are carried out in water or ethanol, often requiring an excess of the amine at room temperature. uniba.it The use of deep eutectic solvents (DESs), such as those based on choline chloride, has also emerged as a sustainable and scalable approach for sulfonamide synthesis, with reactions proceeding in up to 97% yield under ambient, aerobic conditions. uniba.itnih.gov These DESs are often reusable, further enhancing the sustainability of the process. uniba.it

Metal-Free Synthetic Strategies

To further enhance the green credentials of sulfonamide synthesis, metal-free approaches are being actively investigated. These methods avoid the use of potentially toxic and expensive metal catalysts.

One such strategy involves the direct three-component reaction of sodium metabisulfite, sodium azide, and aryldiazonium to construct primary sulfonamides. rsc.org This method utilizes readily available and inexpensive inorganic salts as sources for the sulfur dioxide and nitrogen components. rsc.org Another metal-free approach for the reduction of nitro aromatics to amines, a key step in the synthesis of some sulfonamide precursors, uses tetrahydroxydiboron in water. organic-chemistry.org This method demonstrates good functional group tolerance and high yields. organic-chemistry.org

Solvent-free synthesis of N-alkyl and N-arylsulfonamides has also been reported, where arylsulfonyl chlorides react with primary and secondary amines at room temperature without the need for any solvent. sci-hub.se

Electrochemical Synthesis of this compound Derivatives

Electrochemical methods offer a green and tunable alternative for the synthesis of sulfonamide derivatives. These techniques can often be performed under mild conditions and can provide access to different products by simply adjusting the electrode potential.

A paired electrochemical process has been developed for the synthesis of new benzenesulfonamide derivatives through the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. researchgate.netresearcher.life This method is notable for its tunability; for instance, applying a potential of -0.4 V versus a silver/silver chloride (Ag/AgCl) electrode selectively forms N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives. researchgate.netresearcher.life In contrast, at a potential of -1.1 V/Ag/AgCl, the main products are N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. researchgate.net

Another electrochemical approach involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles in aqueous ethanol at a pH of 7.0. rsc.org This method yields pure N,N-diarylsulfonyl derivatives in good yields. rsc.org A convergent paired electrochemical synthesis has also been reported that generates sulfonamides under green and catalyst-free conditions. This process involves the cathodic reduction of a nitro compound to a hydroxylamine (B1172632), which is then oxidized at the anode to a nitroso compound. Simultaneously, a sulfonyl hydrazide is oxidized at the anode to a sulfinic acid. The in-situ generated electrophile and nucleophile then react to form the sulfonamide. nih.gov

Electrochemical MethodKey FeaturesProduct(s)Reference
Paired Electrolysis of DinitrobenzeneTunable by adjusting potentialN-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives or N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives researchgate.netresearcher.life
Oxidation of 4-nitroso-N,N-dimethylanilineAqueous ethanol, pH 7.0N,N-diarylsulfonyl derivatives rsc.org
Convergent Paired SynthesisGreen, catalyst-free, one-pot reactionSulfonamides nih.gov

Reductive Controlled Potential Electrolysis of Dinitrobenzene Precursors

Electrochemical methods offer a powerful and environmentally benign alternative to traditional chemical reductions. While specific details on the reductive controlled potential electrolysis of dinitrobenzene precursors to directly yield this compound are not extensively documented in the provided results, the principles of electrochemical reduction of nitroaromatics are well-established. This technique allows for precise control over the reduction potential, which can enable the selective reduction of one nitro group in a dinitro compound, a crucial step for forming the desired aminophenyl intermediate that can then be reacted with benzenesulfonyl chloride. The selective reduction is key to avoiding the formation of diamino or other over-reduced byproducts.

Mechanism of Selective Formation of N-Hydroxy-N-(4-nitrophenyl)benzenesulfonamide Derivatives

The selective formation of N-hydroxy derivatives through electrochemical means involves a carefully controlled reduction process. In the electrochemical reduction of a nitroaromatic compound, the initial one-electron transfer forms a radical anion. Subsequent protonation and further reduction can lead to the formation of a nitroso intermediate. A controlled potential electrolysis can be set to favor the formation of the hydroxylamine (N-hydroxy) derivative by preventing further reduction to the amine. The selectivity of this process is highly dependent on the electrode material, the pH of the electrolyte, and the applied potential. While the provided information does not detail the specific mechanism for N-Hydroxy-N-(4-nitrophenyl)benzenesulfonamide, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives highlights the importance of hydroxyl groups in modulating the properties of benzenesulfonamide compounds. nih.gov

Formation of N-(4-Amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide Derivatives via Electrochemical Pathways

The synthesis of N-(4-Amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives through electrochemical routes represents a sophisticated application of electro-organic chemistry. This process would likely involve the reduction of a dinitro-diphenylsulfone precursor. The controlled potential would be critical to selectively reduce one nitro group to an amino group, leaving the other nitro group intact for subsequent transformation or to direct the regioselectivity of the sulfonation reaction. The presence of polar groups like -NO2 can influence the electrochemical behavior of the molecule. rsc.orgnih.govresearchgate.net The synthesis of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide further illustrates the generation of amino-substituted sulfonamides, which can be achieved through various synthetic pathways. nih.gov

Chemoselective Aromatic Substitution Strategies

Chemoselective aromatic substitution is a cornerstone of modern organic synthesis, allowing for the precise installation of functional groups onto an aromatic ring.

Metal-Promoted Tandem Nitration and Halogenation of N-Phenylbenzenesulfonamide

A novel and practical method for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed through a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. researchgate.net This approach demonstrates high chemoselectivity and functional group compatibility. The use of inexpensive and less sensitive metal nitrates like Cu(NO3)2·3H2O and Fe(NO3)3·9H2O as nitrating agents makes this a direct and efficient route. researchgate.net This method provides a direct pathway to 4-halo-2-nitroaniline, a key intermediate for various heterocyclic compounds. researchgate.net

Direct Ortho-Nitration of Aromatic Sulfonamides

A direct oxidative nitration of aromatic sulfonamides has been successfully developed using sodium nitrite as the nitrating agent under mild conditions. rsc.orgrsc.orgresearchgate.netnih.gov This reaction typically exhibits mono-substitution selectivity, favoring the ortho and para positions. rsc.org The proposed mechanism involves the oxidation of the aryl sulfonamide to a cation, which then undergoes attack by the nitro anion. rsc.org Re-aromatization through deprotonation then yields the final nitrated product. rsc.org It is noteworthy that the reaction does not proceed if the nitrogen of the sulfonamide lacks a hydrogen or if the ortho and para positions are blocked by substituents, as this hinders the initial oxidation of the aromatic ring. rsc.org Similarly, the presence of a deactivating nitro group on the aromatic ring also prevents the reaction. rsc.org

ReagentConditionsSelectivityReference
Sodium NitriteMildMono-substitution (ortho/para) rsc.orgrsc.org
tert-Butyl NitriteNot specifiedMono-nitro derivatives rsc.org

Alternative Synthesis Strategies for this compound Analogues

Beyond electrochemical and direct substitution methods, other synthetic routes have been employed to generate a diverse range of this compound analogues.

One common approach involves the condensation of a substituted aniline with a corresponding benzenesulfonyl chloride. For instance, N-(4-methoxyphenyl)-nitrobenzenesulfonamides have been synthesized by reacting 4-nitrobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride, or 2-nitrobenzenesulfonyl chloride with p-anisidine. mdpi.com This straightforward method allows for the introduction of various substituents on both the aniline and the benzenesulfonyl moiety.

Another strategy involves the synthesis of sulfonamides from sulfonic acids, which offers a direct route to the desired products. mdpi.com The synthesis of (4-nitrophenyl)sulfonyl}tryptophan, for example, was achieved by reacting 4-nitrobenzenesulfonylchloride with L-tryptophan. mdpi.com

Furthermore, derivatives can be prepared through multi-step sequences. A series of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives were synthesized via a Curtius degradation of the corresponding azide, followed by condensation with primary aromatic amines. farmaciajournal.com This highlights the versatility of synthetic methodologies in accessing complex sulfonamide structures. Researchers have also designed and synthesized novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives, showcasing the continuous effort to develop new analogues with specific functionalities. nih.gov The synthesis of benzenesulfonamide analogs as kinase inhibitors further underscores the importance of developing diverse synthetic routes to access compounds with potential biological applications. nih.gov

Precursor 1Precursor 2ProductReference
4-Nitrobenzenesulfonyl chloridep-AnisidineN-(4-methoxyphenyl)-4-nitrobenzenesulfonamide mdpi.com
3-Nitrobenzenesulfonyl chloridep-AnisidineN-(4-methoxyphenyl)-3-nitrobenzenesulfonamide mdpi.com
2-Nitrobenzenesulfonyl chloridep-AnisidineN-(4-methoxyphenyl)-2-nitrobenzenesulfonamide mdpi.com
4-NitrobenzenesulfonylchlorideL-tryptophan({4-nitrophenyl}sulfonyl)tryptophan mdpi.com

Reductive Coupling of Nitro-Heteroarenes with Aryl Sulfinates

A modern approach to the synthesis of (hetero)aryl sulfonamides involves the reductive coupling of nitroarenes with aryl sulfinates. This method provides a valuable alternative to classical syntheses, which often rely on the coupling of amines with sulfonyl chlorides and can be limited by the availability and stability of the starting materials.

Recent research has detailed a method for the reductive coupling of various nitro-heteroarenes with aryl sulfinates using sodium bisulfite, with or without the addition of tin(II) chloride, in dimethyl sulfoxide (DMSO). rsc.org The use of an ultrasound bath has been shown to improve the homogeneity and mixing of the reaction. rsc.org This methodology is particularly advantageous for the preparation of heteroaryl sulfonamides.

The proposed mechanism for this transformation suggests the in situ reduction of the nitroarene to a nitrosoarene intermediate. This intermediate is then trapped by the aryl sulfinate nucleophile. A subsequent reduction of the resulting N-sulfonyl hydroxylamine species yields the final sulfonamide product. rsc.orgresearchgate.net

This reductive coupling strategy has been successfully applied to a range of nitro(hetero)arenes and sodium (hetero)aryl sulfinates, demonstrating its versatility. The reaction conditions can be tailored to the specific substrates, with some reactions proceeding efficiently with sodium bisulfite alone, while others benefit from the inclusion of tin(II) chloride as a co-reductant. researchgate.net

Table 1: Reductive Coupling of Nitroarenes with Sodium 4-fluorobenzenesulfinate

Nitroarene Product Yield (%)
Metronidazole N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-fluorobenzenesulfonamide 45
2-Nitropyridine N-(pyridin-2-yl)-4-fluorobenzenesulfonamide 68
3-Nitropyridine N-(pyridin-3-yl)-4-fluorobenzenesulfonamide 72
4-Nitropyridine N-(pyridin-4-yl)-4-fluorobenzenesulfonamide 58
1-Methyl-4-nitropyrazole N-(1-methyl-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide 35

Reaction conditions: 0.2 mmol nitroarene, 2.0 equiv. sodium 4-fluorobenzenesulfinate, 3.0 equiv. sodium bisulfite, in DMSO (0.2 M) with ultrasound irradiation. Data sourced from a 2024 study in the Journal of Organic Chemistry. rsc.orgresearchgate.net

Oxidative Construction of S-N Bonds

The direct formation of a sulfur-nitrogen bond through oxidative coupling represents a powerful and atom-economical strategy for the synthesis of sulfonamides. These methods often proceed through the generation of reactive sulfur and nitrogen species that couple to form the desired product.

A notable example is the copper-catalyzed redox coupling of sodium sulfinates and nitroarenes. nih.govnih.gov In this process, the nitroarene serves as both the nitrogen source and an oxidant, while the sodium sulfinate acts as the sulfur source and a reductant. nih.govnih.gov This approach is advantageous as it avoids the need for external oxidants or reductants and utilizes readily available starting materials. nih.gov

The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at an elevated temperature. A simple copper salt, such as copper(I) chloride (CuCl), is an effective catalyst for this transformation. researchgate.net Mechanistic studies suggest that the reaction does not proceed through a free radical pathway. It has been proposed that the sodium sulfinate does not directly reduce the nitrobenzene to an aniline. nih.gov Instead, a copper-assisted interaction between the nitroarene and the arylsulfinate is a key step in the reaction mechanism. nist.gov

This methodology has demonstrated a broad substrate scope, tolerating various functional groups on both the nitroarene and the aryl sulfinate, including esters, cyano groups, and halogens. nih.gov This versatility makes it a valuable tool for the synthesis of a diverse library of N-arylsulfonamides.

Table 2: Copper-Catalyzed Synthesis of N-Aryl Sulfonamides from Nitroarenes and Sodium Sulfinates

Nitroarene Sodium Sulfinate Product Yield (%)
Nitrobenzene Sodium benzenesulfinate N-Phenylbenzenesulfonamide 75
4-Nitrotoluene Sodium benzenesulfinate N-(p-tolyl)benzenesulfonamide 82
4-Nitroanisole Sodium benzenesulfinate N-(4-methoxyphenyl)benzenesulfonamide 78
4-Nitroaniline Sodium benzenesulfinate N-(4-aminophenyl)benzenesulfonamide 65
1-Chloro-4-nitrobenzene Sodium benzenesulfinate N-(4-chlorophenyl)benzenesulfonamide 71
Methyl 4-nitrobenzoate Sodium benzenesulfinate Methyl 4-(phenylsulfonamido)benzoate 68
4-Nitrobenzonitrile Sodium benzenesulfinate N-(4-cyanophenyl)benzenesulfonamide 73
Nitrobenzene Sodium p-toluenesulfinate 4-Methyl-N-phenylbenzenesulfonamide 80

General reaction conditions: Nitroarene (1.0 mmol), sodium sulfinate (2.0 mmol), CuCl (0.1 mmol) in NMP (3 mL) at 120 °C for 24 h. Data adapted from a 2019 study in the journal Molecules. nih.govnih.gov

Amidation of Quinoline N-Oxides with Benzenesulfonamide Derivatives

A specialized and efficient method for the synthesis of N-(quinolin-2-yl)sulfonamides involves the intermolecular amidation of quinoline N-oxides with sulfonamides. This metal-free approach overcomes the typically low nucleophilicity of sulfonamides, providing a direct route to these valuable compounds.

The reaction is facilitated by the use of phenyliodine(III) diacetate (PhI(OAc)2) and triphenylphosphine (PPh3). This system activates the quinoline N-oxide, allowing for the subsequent nucleophilic attack by the sulfonamide. The reaction proceeds smoothly under mild conditions, typically in a solvent like acetonitrile (CH3CN), to afford the desired N-(quinolin-2-yl)sulfonamides in good to excellent yields. nih.govsigmaaldrich.com

This method offers significant advantages over traditional approaches, such as transition-metal-catalyzed cross-coupling reactions, by avoiding the use of metal catalysts and often harsh reaction conditions. nih.gov The scope of the reaction is broad, accommodating a variety of substituted quinoline N-oxides and benzenesulfonamide derivatives. Studies have shown that electron-donating groups on the sulfonamide can enhance the reaction yield, while steric hindrance or the presence of certain substituents on the quinoline N-oxide may reduce the efficiency. nih.gov

Table 3: Synthesis of N-(Quinolin-2-yl)sulfonamides via Amidation of Quinoline N-Oxides

Quinoline N-Oxide Benzenesulfonamide Derivative Product Yield (%)
Quinoline N-oxide Benzenesulfonamide N-(Quinolin-2-yl)benzenesulfonamide 92
Quinoline N-oxide 4-Methylbenzenesulfonamide 4-Methyl-N-(quinolin-2-yl)benzenesulfonamide 97
Quinoline N-oxide 4-Methoxybenzenesulfonamide 4-Methoxy-N-(quinolin-2-yl)benzenesulfonamide 95
Quinoline N-oxide 4-Chlorobenzenesulfonamide 4-Chloro-N-(quinolin-2-yl)benzenesulfonamide 85
6-Methylquinoline N-oxide 4-Methylbenzenesulfonamide 4,6-Dimethyl-N-(quinolin-2-yl)benzenesulfonamide 90
6-Methoxyquinoline N-oxide 4-Methylbenzenesulfonamide 6-Methoxy-4-methyl-N-(quinolin-2-yl)benzenesulfonamide 88

General reaction conditions: Quinoline N-oxide (0.3 mmol), sulfonamide (0.36 mmol), PhI(OAc)2 (0.45 mmol), PPh3 (0.45 mmol) in CH3CN (3 mL) at 50 °C for 12 h. Data sourced from a 2017 article in Organic Letters. nih.govsigmaaldrich.com

Elucidation of Reaction Mechanisms in N 4 Nitrophenyl Benzenesulfonamide Chemistry

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic aromatic substitution (SNA) is a key reaction for the synthesis of N-(4-Nitrophenyl)benzenesulfonamide and its derivatives. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring is crucial, as it activates the ring towards nucleophilic attack. wikipedia.orgyoutube.com This reaction typically follows an addition-elimination mechanism. youtube.com

The process begins with the attack of a nucleophile, such as an amine or hydroxide, on the carbon atom bearing a leaving group (like a halide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The nitro group, particularly when positioned ortho or para to the site of substitution, effectively stabilizes the negative charge of this intermediate through resonance. wikipedia.orgyoutube.com In the final step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

The efficiency of this reaction can be influenced by several factors. For instance, the use of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) can significantly enhance the reaction rate and yield. researchgate.net Microwave-assisted synthesis has also been shown to be a facile and efficient approach for preparing N-(nitrophenyl)benzenesulfonamides. researchgate.net

Mechanistic Pathways in Electrochemical Reactions (e.g., Nitro Reduction to Hydroxylamine (B1172632) and Nitroso Intermediates)

The electrochemical reduction of the nitro group in this compound proceeds through a series of steps involving distinct intermediates. The initial step is typically a one-electron transfer to form a radical anion. rsc.orgrsc.org In the presence of proton donors, this radical anion can be protonated. acs.org

Further reduction leads to the formation of a nitroso intermediate (Ar-N=O). This species can then be reduced to a hydroxylamine derivative (Ar-NHOH). wikipedia.orgresearchgate.net The formation of hydroxylamines from nitro compounds can also be achieved through chemical methods, such as using zinc dust in aqueous ammonium (B1175870) chloride or catalytic hydrogenation with reagents like Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.orggoogle.com The selective reduction of nitroarenes to N-arylhydroxylamines can be achieved with high selectivity using zinc dust in a CO2/H2O system. rsc.orgresearchgate.net

The specific pathway and the stability of the intermediates can be influenced by the electrode material, the solvent, the temperature, and the presence and concentration of proton donors. rsc.orgxmu.edu.cn For example, studies on the electrochemical reduction of 4-nitrophenol (B140041) in dimethylformamide (DMF) have shown a change in mechanism with temperature. rsc.org

Single Electron Transfer (SET) Mechanisms in Aromatic Nitration

While the classic mechanism for aromatic nitration involves an electrophilic attack by the nitronium ion (NO2+), alternative pathways, such as those involving single electron transfer (SET), have been proposed. libretexts.orgmasterorganicchemistry.comlibretexts.org The nitration of benzene (B151609) and its derivatives is a cornerstone of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion. libretexts.orgmasterorganicchemistry.comlibretexts.org

In a SET mechanism, an electron is transferred from the aromatic ring (the donor) to the nitrating agent (the acceptor), forming a radical cation of the aromatic compound and a radical anion of the nitrating species. These radical ions can then combine and subsequently eliminate a proton to form the nitroaromatic product.

The viability of a SET mechanism depends on the redox potentials of the aromatic substrate and the nitrating agent. While the electrophilic addition-elimination pathway is generally accepted for the nitration of benzene itself, SET mechanisms may become more significant for more electron-rich aromatic compounds.

S-N Bond Formation Mechanisms

The formation of the sulfonamide (S-N) bond is a critical step in the synthesis of this compound. One common method involves the reaction of a sulfonyl chloride with an amine. Another approach is the direct coupling of a nitroarene with a sodium arylsulfinate. Mechanistic studies suggest that in some cases, the S-N bond may be formed through the direct coupling of the nitroarene with the sulfinate prior to the reduction of the nitro group. organic-chemistry.org

Microwave-assisted synthesis provides a rapid and efficient method for the formation of sulfonamides from sulfonic acids or their sodium salts, demonstrating good functional group tolerance and high yields. organic-chemistry.org Copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates represents another pathway, which is suggested to proceed through a radical process involving transition-metal catalysis. organic-chemistry.org

C-N Cross-Coupling Methodologies and Associated Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and the synthesis of N-aryl sulfonamides. princeton.edunih.govyoutube.com These reactions typically involve an aryl halide or triflate and a sulfonamide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org

The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate. acs.org

Amide Coordination and Deprotonation: The sulfonamide coordinates to the palladium(II) center, and a base facilitates its deprotonation to form a palladium amido complex. youtube.com

Reductive Elimination: The aryl group and the sulfonamido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst. youtube.com

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.govorganic-chemistry.org Nickel-catalyzed C-N cross-coupling reactions have also emerged as a valuable alternative, with some studies proposing a Ni(I)-Ni(III) catalytic cycle. researchgate.net Furthermore, copper-catalyzed Chan-Evans-Lam cross-coupling reactions provide a method for the N-arylation of sulfonamides using arylboronic acids. rsc.orgresearchgate.net

N-H Functionalization and C-H Amination Routes

Direct functionalization of the N-H bond in sulfonamides and the amination of C-H bonds represent more atom-economical approaches to synthesizing N-aryl sulfonamides.

N-H Functionalization: The N-H bond of a pre-formed sulfonamide can be functionalized through various reactions. For example, N-alkylation can be achieved using alcohols as alkylating agents under manganese dioxide catalysis or via N-methylation with methanol (B129727) catalyzed by a ruthenium complex. organic-chemistry.org

C-H Amination: This powerful strategy involves the direct formation of a C-N bond by reacting an arene with a nitrogen source. Iridium-catalyzed direct ortho-C-H amidation of arenes using sulfonyl azides as the nitrogen source proceeds through 5- or 6-membered iridacycle intermediates under mild conditions. organic-chemistry.org Metal-free allylic amination of alkenes with sulfonamides can also be achieved using phosphine selenide (B1212193) or selenourea (B1239437) catalysts. organic-chemistry.org

These advanced methods offer efficient and direct routes to complex sulfonamides, often with high regioselectivity and functional group tolerance.

Rigorous Structural Characterization and Advanced Spectroscopic Analysis of N 4 Nitrophenyl Benzenesulfonamide and Analogues

X-ray Crystallography Studies

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. For N-(4-Nitrophenyl)benzenesulfonamide and its analogues, this technique has unveiled critical details about their molecular conformation, the angles between their aromatic rings, and the intricate network of intermolecular interactions that dictate their crystal packing.

Molecular Conformation, Torsion Angles, and Dihedral Angles between Aromatic Rings

Torsion angles, which describe the rotation around specific bonds, further define the molecular conformation. In this compound, the molecule is twisted at the S—N bond, with a C—N—S—C torsion angle of 61.89 (32)°. nih.gov For 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, this torsion angle is reported as 65.85 (13)°. researchgate.net These values indicate a non-planar arrangement around the sulfonamide linkage. The conformation of the N—C bond in the —SO₂—NH—C segment exhibits gauche torsions with respect to the S=O bonds. nih.gov The specific values of these torsion and dihedral angles are influenced by the substituents on the aromatic rings and the packing forces within the crystal.

Table 1: Selected Torsion and Dihedral Angles for this compound and Analogues
CompoundTorsion Angle (°C-N-S-C)Dihedral Angle (°)Reference
This compound61.89 (32)36.19 (18) nih.gov
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide65.85 (13)86.1 (1) researchgate.net
N-Benzoyl-4-nitrobenzenesulfonamide monohydrate-72.45 (28)83.4 (1) nih.gov

Crystal Packing and Intermolecular Interactions (N-H⋯O Hydrogen Bonds, C-H⋯O Interactions)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound and its analogues, hydrogen bonds are paramount in defining the crystal packing. A recurring and significant interaction is the N-H⋯O hydrogen bond, where the hydrogen atom of the sulfonamide nitrogen forms a bond with an oxygen atom of a neighboring molecule. nih.govresearchgate.net In the case of this compound, these N—H⋯O hydrogen bonds link the molecules into chains. nih.gov

Supramolecular Architecture and Aggregate Synthon Formation

The specific and recurring patterns of intermolecular interactions lead to the formation of well-defined supramolecular architectures. In the context of this compound, the N—H⋯O hydrogen bonds create a C(4) chain motif, which is a common synthon in the crystal engineering of sulfonamides. nih.gov This notation indicates that the hydrogen-bonded chain forms a ring of four atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, detailed information about the electronic environment and connectivity of atoms can be obtained.

¹H NMR Spectral Assignments and Structural Confirmation

The ¹H NMR spectrum of this compound and its analogues provides a unique fingerprint of the molecule. The aromatic protons typically appear as a series of multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. nih.govrsc.org The specific chemical shifts and coupling constants of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) rings. For instance, the protons on the nitrophenyl ring are generally shifted further downfield due to the strong electron-withdrawing nature of the nitro group. rsc.org

The proton of the sulfonamide N-H group is also a key diagnostic signal. It typically appears as a singlet and its chemical shift can vary depending on the solvent and concentration, but it is often found in the region of 10-11 ppm in DMSO-d₆. rsc.org The integration of the peaks in the ¹H NMR spectrum confirms the number of protons in each chemical environment, providing further validation of the molecular structure.

Table 2: Representative ¹H NMR Spectral Data for this compound Analogues in DMSO-d₆
CompoundAromatic Protons (ppm)N-H Proton (ppm)Reference
4-Nitro-N-phenylbenzenesulfonamide7.09-8.3810.60 rsc.org
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide-- rsc.org
4-Nitro-N-(p-tolyl)benzenesulfonamide-- rsc.org

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the aromatic rings typically resonate in the range of 110-150 ppm. rsc.orgrsc.org The carbons attached to the electron-withdrawing nitro and sulfonyl groups are shifted to lower field (higher ppm values). rsc.orgnih.gov

For example, in a series of nitrobenzenesulfonamide derivatives, the carbon atoms of the nitro-substituted ring show distinct signals. rsc.org The carbon atom bearing the nitro group (C-NO₂) is typically found at a lower field compared to the other aromatic carbons. The chemical shifts of the carbon atoms provide a detailed map of the electron distribution within the molecule, corroborating the structural features determined by other methods.

Table 3: Representative ¹³C NMR Spectral Data for this compound Analogues in DMSO-d₆
CompoundAromatic Carbons (ppm)Reference
4-Nitro-N-phenylbenzenesulfonamide121.2, 125.1, 125.2, 128.7, 129.8, 137.4, 145.4, 150.3 rsc.org
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide- rsc.org
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide114.9, 124.6, 125.0, 128.8, 129.7, 145.4, 150.2, 157.5 rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive analytical techniques that provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded as a solid in a KBr pellet, displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov The spectrum is characterized by vibrations of the sulfonyl group, the nitro group, the N-H bond, and the aromatic rings.

General characteristic IR absorption ranges for sulfonamides include:

N-H stretch: A single, sometimes weak, band is typically observed in the region of 3350–3310 cm⁻¹. nih.gov

S=O stretch (sulfonyl group): Two distinct bands are characteristic of the SO₂ group, an asymmetric stretching vibration usually found between 1370-1335 cm⁻¹ and a symmetric stretching vibration between 1180-1160 cm⁻¹.

C-S stretch: This vibration appears in the 800–600 cm⁻¹ region. nih.gov

NO₂ stretch (nitro group): Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

For the analogue, {[(4-nitrophenyl)sulfonyl]}tryptophan , specific IR bands have been reported. The N-H stretching vibration was observed at 3291 cm⁻¹, and the S-N stretching vibration, indicative of the sulfonamide linkage, was identified at 931 cm⁻¹. nih.gov The C-S stretching vibrations for this analogue were found at 777 and 735 cm⁻¹. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound and Analogues

Functional GroupVibration ModeThis compound (cm⁻¹){[(4-nitrophenyl)sulfonyl]}tryptophan (cm⁻¹)General Range for Sulfonamides (cm⁻¹)
N-HStretchExpected ~33003291 nih.gov3350-3310 nih.gov
SO₂Asymmetric StretchExpected ~1350-1370-1335
SO₂Symmetric StretchExpected ~1160-1180-1160
NO₂Asymmetric StretchExpected ~1530-1550-1490
NO₂Symmetric StretchExpected ~1340-1355-1315
S-NStretch-931 nih.gov-
C-SStretch-777, 735 nih.gov800-600 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* and n → π* transitions are expected.

For the analogue, {[(4-nitrophenyl)sulfonyl]}tryptophan , in a methanol (B129727) solution, several absorption maxima (λmax) have been identified:

245 nm and 290 nm, attributed to π → π* transitions. nih.gov

385 nm, 405 nm, 420 nm, and 575 nm, assigned to n → π* transitions. nih.gov

Simulated UV spectra for this analogue showed three absorption peaks at 186 nm, 217 nm, and 295 nm. nih.gov The peak at 186 nm is associated with the π-π* transition of the 4-nitrophenyl moiety. nih.gov The peak at 217 nm arises from the π-π* transition of the indole (B1671886) moiety. nih.gov The transitions around 295 nm are attributed to the n–π* transition of the sulfonamide group along with the π-π* transition of the 4-nitrophenyl moiety. nih.gov

Interactive Data Table: UV-Vis Absorption Maxima for {[(4-nitrophenyl)sulfonyl]}tryptophan

Wavelength (λmax)Transition Type
245 nm nih.govπ → π
290 nm nih.govπ → π
385 nm nih.govn → π
405 nm nih.govn → π
420 nm nih.govn → π
575 nm nih.govn → π

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering structural clues through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of This compound is available through the NIST WebBook, confirming its molecular weight of 278.284 g/mol . nist.gov The fragmentation pattern of N-phenyl benzenesulfonamides upon collisional activation often involves the loss of sulfur dioxide (SO₂). Further fragmentation can lead to the formation of an anilide anion (m/z 92) through a specific hydrogen transfer mechanism. Another potential fragmentation pathway after the initial SO₂ loss is an inter-annular H₂ loss, resulting in a carbazolide anion (m/z 166).

For the analogue {[(4-nitrophenyl)sulfonyl]}tryptophan , electrospray ionization mass spectrometry (ESI-MS) showed a molecular ion peak [M]⁺ at an m/z of 388.16. nih.gov

High-Resolution Mass Spectrometry (HRMS)

The general fragmentation pathways of sulfonamides have been studied using HRMS. These studies help in identifying characteristic fragment ions for this class of compounds, which is crucial for structural elucidation and identification in complex matrices.

Interactive Data Table: Mass Spectrometry Data for this compound and Analogues

CompoundIonization MethodMolecular FormulaMolecular Weight ( g/mol )Observed m/z
This compoundEIC₁₂H₁₀N₂O₄S278.284 nist.govData available nist.gov
{[(4-nitrophenyl)sulfonyl]}tryptophanESI--388.16 ([M]⁺) nih.gov
4-Nitrobenzenesulfonamide-C₆H₆N₂O₄S202.19Calculated Exact Mass: 202.00482785 Da nih.gov

Advanced Computational Insights into this compound

The study of this compound, a molecule of interest in medicinal chemistry, has been significantly advanced through the use of sophisticated computational chemistry and molecular modeling techniques. These methods provide a detailed understanding of the molecule's structural, electronic, and interactive properties at the atomic level, offering insights that are crucial for rational drug design and development. This article delves into the application of Density Functional Theory (DFT) calculations, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking simulations to elucidate the multifaceted nature of this compound.

Mechanistic Investigations of Molecular Interactions and Structure Activity Relationships of N 4 Nitrophenyl Benzenesulfonamide and Its Derivatives

Enzyme Inhibition Mechanisms and Kinematics

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Binding Mode Elucidation

N-(4-Nitrophenyl)benzenesulfonamide and its derivatives are notable for their interaction with carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov The primary mechanism of inhibition by these sulfonamide-based compounds involves the direct coordination of the sulfonamide group to the catalytic Zn(II) ion within the enzyme's active site. acs.org This binding displaces or interferes with the binding of the zinc-bound water molecule, which is essential for the enzyme's catalytic activity of reversibly hydrating carbon dioxide. unifi.it

The development of isoform-selective CA inhibitors is a significant area of research, as different CA isoforms are implicated in various diseases. unifi.it For instance, inhibiting cytosolic isoforms like hCA I and II can have different therapeutic outcomes than inhibiting transmembrane, tumor-associated isoforms such as hCA IX and XII. nih.gov The selectivity of benzenesulfonamide (B165840) derivatives is often achieved through the "tail approach," where various chemical moieties are appended to the main benzenesulfonamide scaffold. acs.org These "tails" can form additional interactions with amino acid residues in and around the active site, leading to differential binding affinities for various isoforms.

X-ray crystallography and molecular modeling studies have been instrumental in elucidating the binding modes of these inhibitors. acs.orgresearchgate.net These studies reveal that while the sulfonamide group anchors the inhibitor to the zinc ion, the orientation and interactions of the substituted phenyl ring and other appendages determine the isoform selectivity. For example, derivatives of 2-chloro-5-nitro-benzenesulfonamide have shown significant selectivity for inhibiting the tumor-associated CA IX and XII over the cytosolic CA I and II. researchgate.net This selectivity is attributed to specific interactions between the inhibitor and the unique residues within the active sites of CA IX and XII. researchgate.net

Interactive Table: Inhibition Constants (Ki) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Selectivity (CA I/IX)
Sulfonamides 4 & 5 41.5 - 1500 30.1 - 755 1.5 - 38.9 0.8 - 12.4 Varies
2-Chloro-5-nitro-benzenesulfonamide derivatives Ineffective 8.8 - 4975 5.4 - 653 5.4 - 653 10 - 1395

| Compound 15 | --- | 3.3 | --- | --- | --- |

Glycosidase Enzyme Inhibition (α-Glucosidase, α-Amylase)

Derivatives of this compound have been investigated for their potential to inhibit glycosidase enzymes, particularly α-glucosidase and α-amylase. nih.gov These enzymes are key players in carbohydrate digestion and absorption, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govmdpi.com

The mechanism of inhibition by these compounds generally involves reversible binding to the active sites of α-glucosidase and α-amylase. nih.gov This competitive inhibition prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption from the intestine. nih.gov For instance, α-amylase, found in saliva and the pancreas, hydrolyzes α-1,4-glycosidic bonds in starch, while α-glucosidase, located in the small intestine, breaks down disaccharides into glucose. nih.govmdpi.com

The inhibitory activity of various compounds against these enzymes is often evaluated using chromogenic substrates like p-nitrophenyl-glucoside (pNPG) for α-glucosidase and dinitrosalicylic acid (DNSA) for α-amylase. nih.govnih.govresearchgate.net The inhibitory potential can be quantified by determining the half-maximal inhibitory concentration (IC50) value. Research has shown that the structure of the inhibitor, including the nature and position of substituents on the phenyl ring, significantly influences its inhibitory potency and selectivity towards α-amylase and α-glucosidase. rsc.org

HIV-1 Capsid Protein Binding and Inhibition Mechanisms

The HIV-1 capsid, a conical structure composed of the capsid protein (CA), is a critical component of the virus, playing roles in both early and late stages of the viral life cycle. nih.govnih.gov It has emerged as an attractive target for antiretroviral therapy. nih.gov Small molecule inhibitors have been developed that target specific binding sites on the CA protein. nih.gov

One key binding site is a hydrophobic pocket at the interface of the N-terminal and C-terminal domains of adjacent CA monomers. nih.gov This site is targeted by host factors like CPSF6 and Nup153, as well as small molecule inhibitors. nih.gov Another important interaction site is the CypA-binding loop, which is targeted by host proteins like CypA and TRN-1. nih.gov

Some inhibitors function by disrupting CA assembly or disassembly. nih.gov However, a newer class of inhibitors has been identified that specifically blocks the nuclear import of the HIV-1 pre-integration complex (PIC) without affecting capsid stability. nih.gov These inhibitors are thought to make multiple low-affinity contacts with the assembled capsid, preventing it from engaging with components of the nuclear pore complex machinery, such as Transportin-1 (TRN-1). nih.gov This novel mechanism of action offers a promising avenue for the development of new antiretroviral drugs that are effective against resistant viral strains. nih.gov

Nitric Oxide Synthase (iNOS) Inhibition Pathways

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. nih.gov While NO is an important signaling molecule, its overproduction by iNOS is implicated in the pathogenesis of various inflammatory diseases. nih.govmaastrichtuniversity.nl Therefore, the inhibition of iNOS is a significant therapeutic goal.

The regulation of iNOS activity is complex, occurring at both the transcriptional and post-translational levels. nih.gov One key aspect of iNOS regulation is its dimerization, which is essential for its catalytic activity. nih.gov The enzyme consists of two domains, a heme-containing amino-terminal domain and a carboxy-terminal domain, connected by a calmodulin-binding region. maastrichtuniversity.nl The binding of calmodulin and the cofactor tetrahydrobiopterin (B1682763) (H4Bip) is crucial for electron flow and NO synthesis. maastrichtuniversity.nl

Inhibitors of iNOS can act through various mechanisms. Some compounds directly target the active site and compete with the substrate L-arginine. Others can interfere with the binding of essential cofactors like H4Bip or disrupt the dimerization of the enzyme. nih.gov The development of dimerization inhibitors represents a promising strategy for down-regulating iNOS activity. nih.gov These inhibitors can promote the degradation of the iNOS protein through the ubiquitin-proteasome pathway, providing a post-translational level of control over NO production. nih.gov

Bacterial DNA Gyrase and Viral Protease (e.g., COVID-19 Main Protease) Inhibition Mechanisms

Bacterial DNA Gyrase:

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. rsc.org It is a well-established target for antibacterial drugs. N-phenylpyrrolamide derivatives have been identified as a class of DNA gyrase inhibitors. rsc.org These compounds typically exhibit low nanomolar IC50 values against bacterial DNA gyrase and can also inhibit the related enzyme, topoisomerase IV. rsc.org Importantly, many of these inhibitors show selectivity for bacterial topoisomerases over their human counterparts, which is a crucial aspect for minimizing host toxicity. rsc.org The mechanism of action involves binding to the gyrase enzyme and interfering with its function, leading to the inhibition of bacterial growth. rsc.org

Viral Protease (e.g., COVID-19 Main Protease):

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The Mpro is a cysteine protease, and many inhibitors are designed to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site. nih.gov

The design of Mpro inhibitors often involves creating peptidomimetic compounds that mimic the natural substrate of the protease. nih.gov In addition to covalent binding to the catalytic cysteine, effective inhibitors also form key hydrogen bond interactions with conserved residues in the active site, such as His163 and Glu166. nih.govnih.gov X-ray crystallography has been invaluable in revealing the specific interactions between inhibitors and the Mpro active site, guiding the rational design of more potent and selective compounds. nih.govnih.gov Some inhibitors have demonstrated high antiviral activity in the nanomolar range in cell-based assays and have shown efficacy against nirmatrelvir-resistant mutants. nih.gov

Trichomonas vaginalis Ferredoxin Target Interactions: Mechanistic Insights on Nitro Group Orientation

Information regarding the specific mechanistic interactions of this compound with Trichomonas vaginalis ferredoxin and the role of the nitro group orientation is not available in the provided search results.

Anthrax Toxin Edema Factor (EF) Activation Inhibition

The Edema Toxin (ET) of Bacillus anthracis is a critical virulence factor, comprising the protective antigen (PA) and the enzymatic subunit, edema factor (EF). nih.gov EF is a potent, calmodulin (CaM)-dependent adenylyl cyclase that, once inside a host cell, converts ATP to cyclic AMP (cAMP) at an exceptionally high rate. nih.govnih.gov This pathological elevation of cAMP disrupts water homeostasis and intracellular signaling, leading to edema and impairing immune function. nih.gov The activation of EF is entirely dependent on its interaction with the host cell protein calmodulin. nih.gov Consequently, inhibiting the EF-CaM interaction presents a viable therapeutic strategy against anthrax infection.

Research into small-molecule inhibitors has identified compounds structurally related to this compound that effectively block EF activity. A notable example is 4-[4-(4-nitrophenyl)-thiazolylamino]-benzenesulfonamide . nih.govmdpi.com This compound was discovered through a high-throughput screening of a 10,000-member chemical library. nih.gov Mechanistic studies revealed that this molecule inhibits the adenylyl cyclase activity of EF by directly targeting the calmodulin-binding region of the factor, thereby preventing the protein-protein interaction necessary for its activation. nih.gov The identification of this benzenesulfonamide derivative underscores the potential of this chemical scaffold as a starting point for developing novel anti-anthrax therapeutics that function by preventing toxin activation. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Electronic and Steric Properties on Interaction Profiles

The biological activity of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies on various classes of benzenesulfonamide inhibitors have elucidated the roles of electronic and steric properties in molecular recognition and interaction profiles.

Electronic Properties: The electronic nature of substituents—whether they are electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -Cl)—is a key determinant of binding affinity. In studies of benzenesulfonamides as carbonic anhydrase IX inhibitors, derivatives with electron-donating groups often show better inhibitory effects than those with electron-withdrawing groups. nih.gov The sulfonamide moiety (-SO₂NH-) itself is a critical zinc-binding group in metalloenzymes, and its efficacy can be modulated by the electronic environment. For instance, the presence of a 4-nitro group, as in this compound, significantly impacts the acidity of the sulfonamide N-H group and the charge distribution across the molecule, which can alter binding interactions with target proteins.

Correlation of Molecular Structure with Observed Biological Recognition and Inhibitory Potential

The specific arrangement of functional groups in benzenesulfonamide derivatives directly correlates with their biological and inhibitory activity. The sulfonamide group is a cornerstone of this activity, particularly for metalloenzymes, where it coordinates with the active site's zinc ion. The inhibitory potential is then fine-tuned by the substituents on the aromatic rings.

For instance, in a study of benzenesulfonamide derivatives targeting carbonic anhydrases, compounds featuring a primary sulfonamide group demonstrated potent inhibition against the tumor-associated isoform hCA IX, with IC₅₀ values in the nanomolar range. mdpi.com The addition of different linkers and ring systems further modifies this activity. The data below illustrates how modifications to the benzenesulfonamide scaffold correlate with inhibitory potential against different enzymatic targets.

Compound/Derivative ClassTarget EnzymeKey Structural FeaturesObserved Inhibitory Potential (IC₅₀/Kᵢ)Reference
4-substituted benzenesulfonamidesCarbonic Anhydrase IX (hCA IX)-NO₂ and -Cl (electron-withdrawing) substituentsKᵢ = 25.04 nM nih.gov
meta-substituted benzenesulfonamidesMetallo-β-lactamase ImiSSubstituent at meta positionIC₅₀ = 0.11 - 0.86 µM nih.gov
para-substituted benzenesulfonamidesMetallo-β-lactamase ImiSSubstituent at para positionIC₅₀ = 4.6 - 5.4 µM nih.gov
Anthraquinone-acetamido sulfonamides (para)Carbonic Anhydrase IX (hCA IX)Acetamido linker, para-sulfonamideIC₅₀ = 34.88 nM mdpi.com
Anthraquinone-acetamido sulfonamides (meta)Carbonic Anhydrase IX (hCA IX)Acetamido linker, meta-sulfonamideIC₅₀ = 55.87 nM mdpi.com

This data clearly demonstrates that subtle changes in molecular structure, such as the position of a single functional group, can result in significant shifts in inhibitory potency. The strong electron-withdrawing nature of the 4-nitro group in this compound is expected to play a major role in its interaction with biological targets, a feature that is systematically explored in SAR studies to optimize inhibitor design.

Cellular and Subcellular Mechanistic Investigations (In Vitro)

Target Engagement and Pathway Modulation through Cell-Based Assays

The biological effects of this compound and its derivatives are validated through in vitro cell-based assays, which confirm target engagement and measure the downstream consequences of pathway modulation.

In the context of anthrax toxin inhibition, cell-based assays are crucial for demonstrating an inhibitor's efficacy in a physiological setting. For inhibitors of Edema Factor (EF), an assay using a cell line such as Chinese Hamster Ovary (CHO) cells, which are sensitive to edema toxin, can be employed. listlabs.com In these assays, cells are exposed to the toxin in the presence or absence of the inhibitor, and the intracellular levels of cAMP are measured. nih.govnih.gov A successful inhibitor will prevent the toxin-induced surge in cAMP, demonstrating that it has engaged its target (EF) and modulated the adenylyl cyclase pathway. nih.gov Derivatives of benzenesulfonamide have demonstrated nanomolar potency in such cell-based assays, confirming their ability to cross the cell membrane and act on their intracellular target. nih.gov

For antimicrobial applications, target engagement is typically confirmed using whole-cell assays that determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on benzenesulfonamide derivatives have reported significant antibacterial activity, with MIC values as low as 6.28 mg/mL against fungal pathogens and 6.63 mg/mL against bacteria like S. aureus. nih.gov Furthermore, some derivatives have shown potent inhibition of biofilm formation, a critical factor in chronic infections, with up to 79.46% inhibition against K. pneumoniae. nih.gov These assays confirm that the compounds not only interact with their intended subcellular target but also translate this molecular interaction into a functional outcome—the inhibition of microbial growth and proliferation.

Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Pathway Interference)

The primary mechanism of antimicrobial action for the sulfonamide class of drugs, including this compound, is the inhibition of the folic acid (folate) synthesis pathway. numberanalytics.comresearchgate.net This pathway is essential for bacteria to produce nucleotides (for DNA and RNA synthesis) and certain amino acids. patsnap.com Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity. mhmedical.comnih.gov

The key enzyme targeted by sulfonamides is dihydropteroate synthase (DHPS) . numberanalytics.comnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate, a direct precursor to folic acid. mhmedical.com Sulfonamides, due to their structural similarity to the native substrate PABA, act as competitive inhibitors. patsnap.comyoutube.com They bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. numberanalytics.commhmedical.com This blockade of the folate pathway has a bacteriostatic effect, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection. numberanalytics.com

Structural and mechanistic studies on DHPS from various bacteria, including Bacillus anthracis, have confirmed this mechanism. nih.govnih.gov The presence of the nitro group on the phenyl ring of this compound influences its electronic properties, making it a distinct PABA mimic and an effective inhibitor of DHPS. The synergistic use of sulfonamides with trimethoprim, which blocks a subsequent enzyme in the same pathway (dihydrofolate reductase), is a common clinical strategy that results in a more potent, bactericidal effect. mhmedical.comyoutube.comyoutube.com

Investigation of Anti-inflammatory Pathways at the Molecular Level

The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their interaction with key enzymes in the arachidonic acid cascade. Mechanistic studies have focused on the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netresearchgate.net Blocking these pathways can lead to a broad spectrum of anti-inflammatory activity. researchgate.net

Research into benzenesulfonamide derivatives has revealed that their molecular action is highly dependent on their chemical structure. nih.gov By modifying substituents on the phenyl rings, researchers can modulate the inhibitory activity against specific enzymes, including COX-1, COX-2, and 5-LOX. researchgate.netnih.gov For instance, the introduction of different functional groups can enhance selectivity for COX-2, which is an important target for anti-inflammatory drugs due to its upregulation during inflammation. researchgate.netmdpi.com This targeted approach aims to maximize therapeutic effects while minimizing the side effects associated with non-selective inhibition of COX-1. researchgate.net

Molecular docking studies have provided further insight into these interactions, illustrating how benzenesulfonamide-based compounds bind to the active sites of target enzymes. nih.govnih.gov These models show that specific residues within the enzyme's hydrophobic pocket are key to determining the binding affinity and orientation of the inhibitor, which in turn dictates its potency and isoform specificity. nih.gov

Inhibitory Activity Against COX/LOX Enzymes

A significant body of research has been dedicated to synthesizing and evaluating derivatives of benzenesulfonamide for their ability to inhibit COX and LOX enzymes. The inhibitory concentration (IC₅₀)—the concentration of a substance required to inhibit a biological process by 50%—is a key metric in these evaluations.

Studies on various N-substituted benzenesulfonamide derivatives have demonstrated a range of inhibitory potentials. For example, certain pyridazine-based benzenesulfonamides have shown promise as dual inhibitors of COX-2 and 5-LOX. nih.gov In one such study, compounds were developed that exhibited potent, low-micromolar inhibition of both enzymes. nih.gov Specifically, methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazine (B1198779) derivatives were identified as potent LOX inhibitors, with IC₅₀ values of 3 µM and 2.5 µM, respectively, which is more potent than the reference drug Zileuton (IC₅₀ = 3.5 µM). nih.gov These same compounds were also effective COX-2 inhibitors. nih.gov

The table below summarizes the inhibitory activities of selected benzenesulfonamide derivatives against COX and LOX enzymes, as reported in various studies.

Compound/Derivative ClassTarget EnzymeIC₅₀ (µM)SelectivityReference Compound
Pyridazine-benzenesulfonamide (Methanesulfonate 7a)5-LOX3-Zileuton (IC₅₀ = 3.5 µM)
Pyridazine-benzenesulfonamide (Ethanesulfonate 7b)5-LOX2.5-Zileuton (IC₅₀ = 3.5 µM)
Pyridazine-benzenesulfonamide (Compound 3)5-LOX2-Zileuton (IC₅₀ = 3.5 µM)
Thiophene-morpholinoacetamide (Compound 5b)COX-25.45SI = 8.37Celecoxib (SI = 15.44)
Thiophene-morpholinoacetamide (Compound 5b)5-LOX4.33-NDGA (IC₅₀ = 2.46 µM)
N-(benzene sulfonyl)acetamide (Compound 9a)COX-20.011--
N-(benzene sulfonyl)acetamide (Compound 9a)5-LOX0.046--
N-(benzene sulfonyl)acetamide (Compound 9b)COX-20.023--
N-(benzene sulfonyl)acetamide (Compound 9b)5-LOX0.31--
Data sourced from multiple studies investigating benzenesulfonamide derivatives. researchgate.netnih.govnih.gov

Structure-Activity Relationship Insights

The relationship between the chemical structure of these compounds and their biological activity is a critical area of investigation. For N-phenyl derivatives, substitutions on the phenyl ring have been shown to significantly influence inhibitory action. researchgate.net For example, a 4-methoxy-phenyl derivative showed excellent COX-1 and LOX inhibitory action, while a 4-bromo-phenyl derivative was a superior COX-2 inhibitor. researchgate.net

Further research into N-(substituted phenyl) benzenesulfonamides has highlighted the importance of the substituent's nature and position. One study found that among a series of aliphatic amino acid derivatives, the compound with the smallest alkyl group β to the carboxamide (compound 17a) was the most active. nih.gov Conversely, the presence of an electron-withdrawing group at the para position of the benzenesulfonamide moiety was found to decrease anti-inflammatory activity. nih.gov

These findings underscore the molecular-level mechanisms by which this compound and its analogs exert their anti-inflammatory effects, providing a strong basis for the rational design of new, more effective anti-inflammatory agents.

Advanced Research in Supramolecular Chemistry and Materials Science Applications of N 4 Nitrophenyl Benzenesulfonamide

Supramolecular Architectures and Self-Assembly Processes

The specific arrangement of atoms and functional groups in N-(4-Nitrophenyl)benzenesulfonamide facilitates the formation of complex supramolecular structures through non-covalent interactions.

Hydrogen Bonding Networks and Aggregate Synthon Formation

A key feature of the supramolecular chemistry of this compound and its derivatives is the formation of extensive hydrogen bonding networks. In the crystal structure of this compound, molecules are linked by N—H⋯O hydrogen bonds, forming C(4) chains. nih.gov This type of interaction is a recurring motif in related structures. For instance, in N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, similar N—H⋯O hydrogen bonds also create C(4) chains. researchgate.net

The concept of aggregate synthons, which are recognizable patterns of intermolecular interactions, is crucial in understanding the self-assembly of these molecules. In the case of {(4-nitrophenyl)sulfonyl}tryptophan, a derivative of this compound, a complex 12-molecule aggregate synthon is formed, sustained by O-H⋯O hydrogen bonds and further stabilized by N-H⋯O intermolecular contacts. mdpi.comnih.gov This hierarchical assembly begins with the formation of a six-molecule aggregate synthon, which then links to another to create the larger 3D supramolecular structure. nih.gov

The nature of the hydrogen bonding can be influenced by the presence of other functional groups. In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, all three isomers exhibit N–H⋯O hydrogen bonds involving the sulfonamide group. mdpi.com However, the acceptor atom varies, with two isomers using a sulfonamide oxygen and the third utilizing the methoxy (B1213986) oxygen. mdpi.com

CompoundHydrogen Bond TypeResulting Structure
This compoundN—H⋯OC(4) chains nih.gov
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamideN—H⋯OC(4) chains researchgate.net
{(4-nitrophenyl)sulfonyl}tryptophanO-H⋯O, N-H⋯O12-molecule aggregate synthon mdpi.comnih.gov
N-(4-methoxyphenyl)-nitrobenzenesulfonamidesN–H⋯O3D network, ladder-shaped sheets, or planar sheets mdpi.com

Three-Dimensional Crystal Packing and Molecular Aggregation

In the case of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene (B151609) rings are nearly orthogonal, with a dihedral angle of 86.1 (1)°. researchgate.net The molecular packing in this compound is primarily stabilized by intermolecular N—H⋯O interactions. researchgate.net The crystal packing of N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide is stabilized by C—H⋯O interactions. nih.gov

More complex structures, such as N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, exhibit a three-dimensional network linked by C—H⋯O hydrogen bonds and π–π stacking interactions between the furan (B31954) and arene rings. iucr.org The differences in intermolecular interactions and crystal packing appear to be more influenced by the demands of packing rather than the inherent shapes of the molecules themselves. mdpi.com

CompoundKey Intermolecular InteractionsCrystal Packing Description
This compoundN—H⋯O hydrogen bondsC(4) chains nih.gov
4-Methyl-N-(4-nitrophenyl)benzenesulfonamideN—H⋯O interactionsStabilized molecular packing researchgate.net
N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamideC—H⋯O interactionsStabilized crystal packing nih.gov
N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamideC—H⋯O hydrogen bonds, π–π stacking3D network with chains parallel to the a-axis iucr.org

Exploration in Materials Science Research

The unique chemical properties of this compound make it a promising candidate for the development of new materials with specific functionalities.

Potential for Development of New Materials Based on Chemical Properties

The presence of the sulfonamide group and the aromatic rings with nitro substituents in this compound and its derivatives offers potential for creating novel materials. nih.gov The ability of sulfonamides to engage in various intermolecular interactions, as discussed previously, is a key factor. These interactions can be harnessed to design materials with tailored properties.

For example, the reduction of the nitro group to an amine is a common chemical transformation. This reaction can be used to create new materials with different properties. For instance, N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide has been reduced to its corresponding aromatic amine, which is a potential intermediate in the synthesis of dyes. nih.gov The versatility of the sulfonamide functional group allows it to be a building block for more complex organic molecules. Compounds with similar structures are also utilized in the dye and pigment industry due to their light-absorbing properties. ontosight.ai

Electrochemical Sensing Mechanisms and Device Integration

While direct research on the electrochemical sensing mechanisms of this compound is not extensively detailed in the provided search results, the general class of sulfonamides has been explored for such applications. The electrochemical properties of these compounds can be exploited for the development of sensors. The presence of reducible nitro groups and the potential for the sulfonamide moiety to interact with various analytes could form the basis for electrochemical sensing platforms. Further research is needed to explore the specific electrochemical behavior of this compound and its potential for integration into sensing devices.

Role as Ligands and Catalysts in Advanced Chemical Transformations

The structural features of this compound also suggest its potential utility as a ligand in coordination chemistry and as a catalyst in organic synthesis. The nitrogen and oxygen atoms of the sulfonamide and nitro groups can act as coordination sites for metal ions. This coordination ability could be harnessed to create metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties.

Advanced Analytical Methodologies for Detection and Quantification of N 4 Nitrophenyl Benzenesulfonamide and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Radioactivity, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides due to its versatility in separation and the availability of multiple sensitive detectors.

HPLC with UV Detection:

A potential primary metabolite of N-(4-Nitrophenyl)benzenesulfonamide is 4-nitrophenol (B140041). A validated isocratic reverse-phase HPLC method with UV-Vis detection is available for the simultaneous analysis of 4-nitrophenol (PNP) and its conjugated metabolites, 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (B86663) (PNP-S). nih.gov Chromatographic separation is achieved on a C18 column with a mobile phase of methanol (B129727) and a citrate (B86180) buffer, with detection at 290 nm. nih.gov The method has been validated for linearity, precision, and repeatability, as detailed in the table below. nih.gov

Table 1. Validation Parameters for HPLC-UV Analysis of 4-Nitrophenol and its Metabolites. nih.gov
Parameter4-Nitrophenol (PNP)4-Nitrophenyl β-glucuronide (PNP-G)4-Nitrophenyl sulfate (PNP-S)
Linearity Range (µM)1 - 1001 - 1001 - 100
Lower Limit of Quantification (µM)2.52.52.5
Intra-day Precision (RSD %)0.44 - 3.71Not ReportedNot Reported
Inter-day Precision (RSD %)3.71 - 4.14 (retention time)Not ReportedNot Reported

HPLC with Radioactivity Detection:

For metabolism studies, this compound can be radiolabeled, for instance with 14C or 3H. HPLC coupled with a radioactivity detector is the gold standard for separating and quantifying the parent compound and its radiolabeled metabolites. This technique allows for the creation of a metabolite profile and the determination of the metabolic fate of the compound. While specific radio-HPLC data for this compound is not publicly available, the general methodology is well-established for drug metabolism studies.

HPLC with Mass Spectrometry (HPLC-MS):

HPLC coupled to a mass spectrometer (MS) offers high selectivity and sensitivity, allowing for the definitive identification and quantification of this compound and its metabolites. The mass spectrometer can provide molecular weight and structural information, which is invaluable for metabolite identification. For Mass-Spec compatible applications, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase. nist.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the trace analysis of several sulfonamides in drinking water, with limits of quantitation generally below 10 ng/L. researchgate.net Such a method could be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For many sulfonamides, derivatization is necessary to increase their volatility and thermal stability for GC analysis.

The electron ionization mass spectrum of this compound is available and shows a molecular ion peak at m/z 278, corresponding to its molecular weight. nist.gov This provides a basis for identification using GC-MS.

While a specific GC-MS method for this compound is not detailed in the literature, methods for other sulfonamides typically involve an extraction step followed by derivatization. Common derivatizing agents for sulfonamides include diazomethane (B1218177) for methylation of the N1-position, followed by acylation of the N4-position with reagents like pentafluoropropionic anhydride (B1165640) (PFPA).

A GC-MS/MS method for the determination of nitrosamine (B1359907) impurities in pharmaceuticals has been developed with a run time of under 10 minutes and limits of detection in the low ppm range. researchgate.net This demonstrates the sensitivity and speed that can be achieved with modern GC-MS instrumentation, which could be applied to the analysis of derivatized this compound.

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers significant advantages in terms of speed, resolution, and mass accuracy. This technique is particularly useful for the analysis of complex samples and for identifying unknown metabolites.

UHPLC-HRMS can be used for non-targeted screening to create chemical fingerprints of samples containing this compound and its metabolites. mdpi.com The high mass accuracy of HRMS allows for the determination of elemental compositions of parent and fragment ions, which greatly aids in the identification of unknown compounds. A UHPLC-HRMS method has been developed for the comprehensive analysis of phenolic compounds in various fruits, demonstrating the capability of this technique to separate and identify a wide range of structurally related compounds. researchgate.net Such an approach could be applied to create a detailed profile of this compound and its transformation products in environmental or biological samples. chromatographyonline.com

Electrochemical Analytical Techniques (e.g., Polarography)

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. The nitro group in the molecule is readily reducible, making it a good target for electrochemical detection.

While specific electrochemical methods for this compound are not widely reported, the electrochemical behavior of related compounds provides valuable insights. The voltammetric behavior of nitro-substituted benzamides has been investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). tubitak.gov.tr These studies show that the nitro group undergoes several reduction steps, which can be used for quantitative analysis. tubitak.gov.tr For example, a linear response range of 0.5 to 100 µM was obtained for 4-nitro-N-(2-nitrophenyl)benzamide using a pencil graphite (B72142) electrode. tubitak.gov.tr

Electrochemical sensors have also been developed for the detection of 4-nitrophenol, a potential metabolite. nih.gov These sensors can achieve very low limits of detection, in the nanomolar range. nih.gov

Polarography, a specific type of voltammetry using a dropping mercury electrode, has been used to study the reduction of aromatic nitro compounds. nih.gov This technique could be applied to investigate the reduction mechanism of the nitro group in this compound and to develop a quantitative analytical method.

Table 2. Performance of an Electrochemical Sensor for 4-Nitrophenol. nih.gov
ParameterValue
Linear Detection Range0 µM to 260 µM
Limit of Detection (LOD)3.5 nM

Other Spectroscopic and Chromatographic Techniques for Trace Analysis

In addition to the aforementioned techniques, other methods can be employed for the trace analysis of this compound.

Spectroscopic Techniques:

Infrared (IR) spectroscopy is a useful tool for the structural characterization of this compound. The IR spectrum of the compound is available and shows characteristic absorption bands for the functional groups present in the molecule. nist.gov Spectroscopic and computational studies on a similar compound, {(4-nitrophenyl)sulfonyl}tryptophan, provide information on the UV-Vis, IR, and NMR spectral properties that can be expected for molecules containing the 4-nitrophenyl sulfonamide moiety. nih.gov

Chromatographic Techniques:

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the qualitative analysis and screening of this compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification. utdallas.edu

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules. colby.edu Sulfonamides can be analyzed by CE, and this technique offers advantages such as high efficiency and short analysis times. diva-portal.org The separation in CE is based on the differential migration of analytes in an electric field. colby.edu

Future Directions and Emerging Research Avenues for N 4 Nitrophenyl Benzenesulfonamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and analysis of N-(4-Nitrophenyl)benzenesulfonamide derivatives. renewablematter.eu ML algorithms can build quantitative structure-property relationship (QSPR) models from existing experimental data to forecast the physicochemical and biological properties of new molecules. nih.gov This approach can significantly accelerate the discovery process by prioritizing compounds with desirable characteristics for synthesis and testing.

For this compound, AI and ML can be applied in several key areas:

De Novo Design: Generative AI models can design novel derivatives with optimized properties. By learning from vast datasets of chemical structures and their activities, these models can propose new molecules that are predicted to have high efficacy for a specific biological target. Reinforcement learning algorithms, for instance, can be trained to generate molecules that cross the blood-brain barrier or exhibit multi-target affinities. nih.gov

Property Prediction: Machine learning systems are increasingly used to predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME), as well as physicochemical traits like solubility and lipophilicity. nih.gov Graph neural networks (GNNs), which learn directly from the molecular graph structure, have shown state-of-the-art accuracy in predicting environmental and chemical properties. chemrxiv.orgarxiv.org Applying these models to this compound can help researchers virtually screen potential derivatives for favorable drug-like properties, thereby reducing the time and cost associated with experimental testing. scitechdaily.com

Reaction Outcome Prediction: ML models are being developed to predict the outcomes of chemical reactions, which can aid in the design of efficient synthetic routes for new derivatives. scitechdaily.com This can help chemists select the optimal conditions and reagents to maximize yield and minimize byproducts.

The table below illustrates the potential applications of various ML models in the context of this compound research.

Machine Learning Model TypeApplication for this compoundPotential Outcome
Graph Neural Networks (GNNs)Prediction of physicochemical and ADME properties. nih.govchemrxiv.orgRapid virtual screening of derivatives to identify candidates with optimal drug-like profiles.
Generative Models (e.g., with Reinforcement Learning)De novo design of novel derivatives with specific biological activities. nih.govDiscovery of new lead compounds with improved potency and selectivity.
Natural Language Processing (NLP)Extraction of adverse event data from unstructured texts like social media. nih.govEnhanced post-market surveillance and safety profiling of related drugs.

Exploration of Novel Derivatization and Functionalization Strategies

While the core structure of this compound is well-established, there remains significant potential for creating novel derivatives through innovative chemical modifications. Future research will likely focus on strategies that introduce new functionalities to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Key areas for exploration include:

Bioisosteric Replacement: Systematically replacing functional groups with other groups that have similar physical or chemical properties can lead to derivatives with improved potency or reduced side effects.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores can create hybrid molecules with dual or synergistic activities. For example, incorporating a nitric oxide (NO)-releasing moiety could yield anti-inflammatory agents with enhanced gastrointestinal safety. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the synthesis of new derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully used to prepare N-(2-nitrophenyl)benzenesulfonamides. researchgate.net

A study on related compounds showed that derivatization could enhance peroxidase activity in response to heavy metal stress, suggesting that functionalization can unlock entirely new biological applications. researchgate.net

Development of Next-Generation Computational Models for Enhanced Predictive Power

The accuracy of in silico predictions is critical for accelerating drug discovery. Future efforts will concentrate on developing more sophisticated computational models that can more accurately predict the behavior of this compound and its derivatives. While current models are powerful, there is room for improvement, particularly in predicting complex biological interactions and off-target effects.

Advancements are expected in the following areas:

Quantum Chemical Calculations: Combining experimental data with quantum chemical calculations can provide a deeper understanding of reaction mechanisms and chemical reactivity, leading to more accurate predictive models. scitechdaily.com

3D Graph-Based Models: Moving beyond 2D representations, 3D graph-based models can capture the spatial arrangement of atoms, which is crucial for predicting properties like binding affinity and pKa. upf.edu

Unified Modeling Platforms: The development of integrated platforms that combine data processing, model building, and analysis tools into a single workflow will make these advanced computational methods more accessible to researchers. chemrxiv.org These platforms facilitate the sharing and reproduction of complex models, fostering collaboration. chemrxiv.org

The table below summarizes the evolution of computational models and their potential impact on this compound research.

Computational ModelKey FeatureImpact on this compound Research
Traditional QSARRelies on predefined molecular descriptors.Basic property prediction for screening.
Graph Neural Networks (GNNs)Learns features directly from the 2D molecular graph. chemrxiv.orgImproved accuracy in predicting a wide range of properties.
3D Graph-Based ModelsIncorporates 3D structural information. upf.eduMore accurate prediction of binding affinities and stereoselective interactions.
Quantum Mechanics (QM) ModelsCalculates electronic structure properties.Deeper understanding of reactivity and mechanistic pathways.

Investigation of Unexplored Biological Targets and Mechanistic Pathways

The biological activities of sulfonamides are diverse, and future research should aim to identify novel biological targets for this compound and its derivatives. While the antimicrobial properties of sulfonamides are well-known, related structures have shown promise in other therapeutic areas.

Potential new avenues for investigation include:

Enzyme Inhibition: Derivatives of related NSAIDs have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), suggesting a role in anti-inflammatory therapies. mdpi.com Docking studies can be employed to explore the binding of this compound derivatives to the active sites of various enzymes.

Anticancer Activity: Many sulfonamide derivatives have been investigated for their anticancer properties, acting on targets such as carbonic anhydrases.

Hypolipidemic Effects: Certain NSAID derivatives containing a sulfonamide-like linkage have been shown to reduce plasma cholesterol and triglycerides in animal models, opening up the possibility of developing treatments for hyperlipidemia. mdpi.com

By screening this compound derivatives against a broad range of biological targets, researchers may uncover unexpected activities and open up new therapeutic applications.

Advancements in Sustainable Synthesis Protocols for Scalability and Environmental Impact Reduction

In line with the principles of green chemistry, a major focus of future research will be the development of sustainable and scalable methods for synthesizing this compound and its derivatives. unibo.it Traditional synthetic methods often rely on toxic solvents and harsh reagents, generating significant chemical waste.

Promising areas for advancement include:

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a key goal of green chemistry. Facile and environmentally benign methods for synthesizing sulfonamides in aqueous media have already been developed, which can reduce the reliance on volatile organic compounds. researchgate.netrsc.org These methods often involve simple filtration to isolate the product, minimizing complex purification steps. rsc.org

Novel Reaction Media: The use of alternative media, such as Deep Eutectic Solvents (DES), can provide a greener alternative to traditional solvents. researchgate.net

Paper-Based Synthesis: An innovative approach involves using filter paper as a reaction platform for water-based synthesis. This method has shown high reaction yields and excellent green metrics for the synthesis of other compounds, demonstrating a significant step forward in environmentally friendly organic synthesis. rsc.org

Use of Greener Reagents: Replacing hazardous reagents, such as sulfonyl chlorides, with more stable and less toxic alternatives, like sodium sulfinate, can improve the sustainability profile of the synthesis. researchgate.net

These advancements not only reduce the environmental footprint of chemical manufacturing but also can lead to more efficient and cost-effective production processes.

Q & A

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., cytotoxicity via MTT and apoptosis via flow cytometry). Adjust for experimental variables like cell line (HeLa vs. MCF-7) and solvent (DMSO vs. ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.